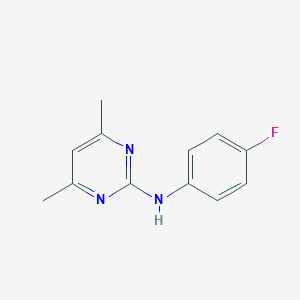![molecular formula C20H17FN4OS B284134 3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether](/img/structure/B284134.png)
3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds, which have been shown to have a variety of biological activities.
Wirkmechanismus
The mechanism of action of 3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5), which are involved in inflammatory and tumorigenic processes.
Biochemical and Physiological Effects:
3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to induce apoptosis in cancer cells. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether in lab experiments is its potential as a therapeutic agent for a variety of diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different disease models.
Zukünftige Richtungen
There are several future directions for research on 3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune diseases and viral infections. Finally, future research could focus on developing more efficient synthesis methods for this compound, which could make it more accessible for scientific research.
Synthesemethoden
The synthesis of 3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether involves the reaction of 4-fluoroaniline, 4-chloro-3-nitropyrazole, and 2-(phenylthio)ethylamine in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including nitro reduction, Suzuki coupling, and sulfide formation, resulting in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether has been shown to have potential as a therapeutic agent in scientific research. This compound has been studied for its anti-inflammatory, antitumor, and antiviral properties. In addition, it has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
Molekularformel |
C20H17FN4OS |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-4-(3-phenoxypropylsulfanyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C20H17FN4OS/c21-15-7-9-16(10-8-15)25-19-18(13-24-25)20(23-14-22-19)27-12-4-11-26-17-5-2-1-3-6-17/h1-3,5-10,13-14H,4,11-12H2 |
InChI-Schlüssel |
ZPTBFLWHZRJYML-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCCSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
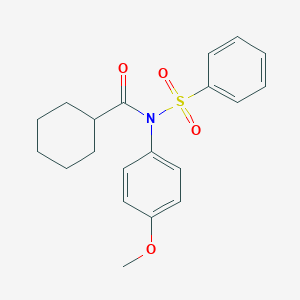
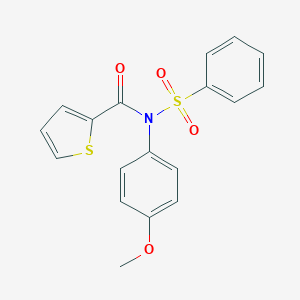
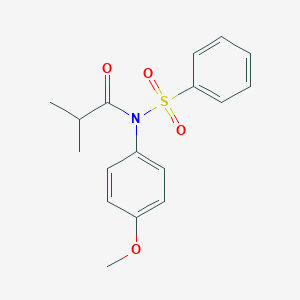
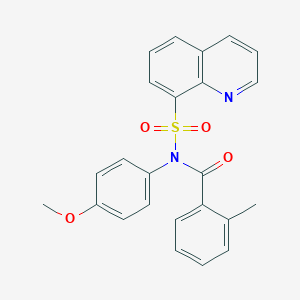
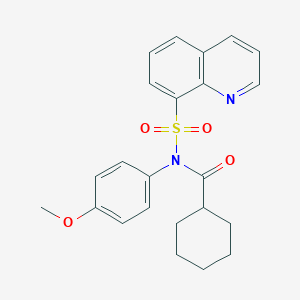

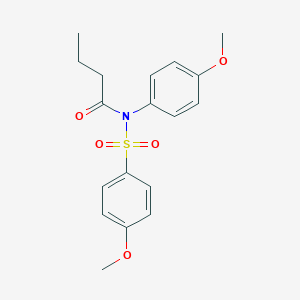
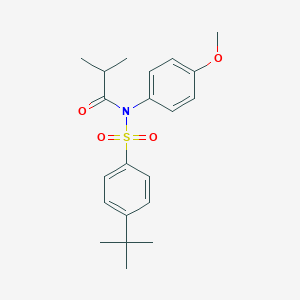
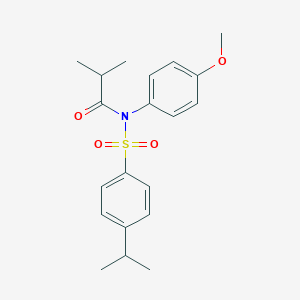


![N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B284076.png)
